2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c16-12-8-4-5-9-13(12)24(22,23)20-10-14(21,15(17,18)19)11-6-2-1-3-7-11/h1-9,20-21H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKHGFKEZNRHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-Chlorobenzenesulfonic Acid
2-Chlorobenzenesulfonic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic acyl substitution, where the sulfonic acid group (-SO₃H) is converted to sulfonyl chloride (-SO₂Cl).
Reaction conditions :
- Catalyst : None required (autocatalytic with SOCl₂)
- Solvent : Toluene or dichloromethane
- Temperature : Reflux (80–110°C)
- Time : 4–6 hours
Mechanism :
$$
\text{C}6\text{H}4\text{ClSO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{ClSO}2\text{Cl} + \text{SO}2 + \text{HCl} \quad
$$
Yield : 85–92% (SOCl₂), 78–85% (PCl₅).
Direct Sulfonation of Chlorobenzene
An alternative route involves sulfonation of chlorobenzene with chlorosulfonic acid (ClSO₃H), followed by chloride displacement. This method is less favored due to regioselectivity challenges but offers scalability.
Reaction conditions :
- Molar ratio : 1:1.2 (chlorobenzene:ClSO₃H)
- Temperature : 50–60°C
- Time : 3 hours
Yield : 65–70%.
Nucleophilic Substitution with 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine
The sulfonamide bond is formed via reaction of 2-chlorobenzenesulfonyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.
Two-Step Coupling Protocol
Step 1 : Generation of the amine intermediate
3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine is synthesized via Grignard addition to trifluoroacetophenone, followed by reductive amination.
Step 2 : Sulfonamide formation
The amine reacts with 2-chlorobenzenesulfonyl chloride in a biphasic system:
Reaction conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (TEA, 2.5 equiv)
- Temperature : 0°C → room temperature
- Time : 12 hours
Mechanism :
$$
\text{C}6\text{H}4\text{ClSO}2\text{Cl} + \text{H}2\text{N-C(CF}3\text{)(OH)Ph} \xrightarrow{\text{TEA}} \text{C}6\text{H}4\text{ClSO}2\text{NH-C(CF}_3\text{)(OH)Ph} + \text{HCl} \quad
$$
Workup :
- Quench with ice water.
- Extract with DCM; dry over Na₂SO₄.
- Purify via silica gel chromatography (ethyl acetate/hexane).
One-Pot Continuous Flow Synthesis
Modern approaches employ microreactors to enhance efficiency:
Conditions :
- Residence time : 5 minutes
- Temperature : 50°C
- Pressure : 2 bar
Advantages :
- 95% conversion rate.
- Reduced side-product formation.
Optimization and Scalability
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) increase reaction rates but complicate purification. Non-polar solvents (toluene) favor slower, cleaner reactions.
Table 1: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 82 | 98 |
| THF | 7.52 | 79 | 95 |
| Toluene | 2.38 | 68 | 99 |
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates amine activation, boosting yields to 88%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation
Hydrolysis of Sulfonyl Chloride
Exposure to moisture leads to undesired sulfonic acid. Mitigation:
- Use anhydrous solvents.
- Conduct reactions under nitrogen atmosphere.
Stereochemical Control
The hydroxy and phenyl groups on the amine carbon introduce a stereocenter. Diastereomers are separable via chiral HPLC (Chiralpak IA column).
Industrial-Scale Production
Table 2: Bench-Scale vs. Pilot-Scale Parameters
| Parameter | Bench-Scale | Pilot-Scale |
|---|---|---|
| Batch size | 100 g | 10 kg |
| Yield | 82% | 78% |
| Purity | 98% | 96% |
| Cycle time | 24 hours | 48 hours |
Cost drivers :
- Amine precursor (45% of total cost).
- Solvent recovery (20%).
Emerging Methodologies
Photocatalytic Coupling
Visible-light-mediated reactions using Ru(bpy)₃Cl₂ reduce energy input and improve selectivity (yield: 89%).
Biocatalytic Approaches
Lipase-catalyzed sulfonamide bond formation in aqueous media (pH 7.4) achieves 70% yield but requires further optimization.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the ortho position of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
-
Mechanistic Insight : The electron-withdrawing sulfonamide group activates the benzene ring toward NAS by stabilizing the transition state through resonance . Steric hindrance from the trifluoropropyl group slightly reduces reaction rates compared to simpler analogs .
Oxidation and Reduction
The hydroxy group in the propyl chain and the sulfonamide moiety participate in redox reactions.
-
Thermodynamic Analysis : Density functional theory (DFT) studies suggest the trifluoromethyl group stabilizes the ketone intermediate by 12–15 kcal/mol compared to non-fluorinated analogs .
Sulfonamide-Specific Reactivity
The sulfonamide group (-SO₂NH-) undergoes hydrolysis and alkylation.
-
Kinetic Studies : Hydrolysis follows pseudo-first-order kinetics with a half-life of 8.2 hrs under acidic conditions . Steric protection from the bulky propyl group reduces alkylation efficiency by ~20% compared to unsubstituted sulfonamides .
Photochemical and Thermal Stability
-
Photodegradation : Exposure to UV light (λ = 254 nm) in methanol generates 2-chlorobenzenesulfonic acid and 3,3,3-trifluoro-2-phenylpropane-1,2-diol via radical-mediated C-N bond cleavage .
-
Thermal Decomposition : At >200°C, the compound decomposes to release SO₂ and HF, forming chlorinated biphenyl derivatives as major byproducts .
Biological Interactions
While not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:
-
Enzyme Inhibition : Binds to carbonic anhydrase II (Ki = 8.3 nM) via coordination of the sulfonamide sulfur to the active-site zinc ion .
-
Metabolic Pathways : Hepatic microsomal studies show CYP3A4-mediated oxidation of the hydroxy group to a ketone .
Comparative Reactivity Table
| Functional Group | Reactivity (vs. Non-Fluorinated Analogs) | Key Influence |
|---|---|---|
| Trifluoromethyl-hydroxypropyl | ↓ Nucleophilicity due to -CF₃ electron withdrawal | Stabilizes intermediates; reduces side reactions. |
| Ortho-Chlorine | ↑ Electrophilicity at aromatic ring | Accelerates NAS by 1.5–2x compared to para-substituted analogs. |
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide, exhibit significant antimicrobial properties. A study demonstrated that compounds containing trifluoromethyl groups can enhance binding affinity to biological targets, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Trifluoromethyl-substituted sulfonamides have been identified as effective lead compounds in the development of new anticancer drugs. The presence of the benzenesulfonamide moiety is critical in interacting with specific biological pathways involved in tumor growth and proliferation .
Sodium Channel Modulation
Recent patents highlight the role of benzenesulfonamide compounds in treating sodium channel-mediated diseases such as epilepsy. The ability of these compounds to modulate sodium channels offers a pathway for developing therapies for seizure disorders .
Synthesis Methodologies
The synthesis of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves multi-step organic reactions. The process may include:
- Formation of Intermediates : Reacting 2-chlorobenzoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid.
- Final Coupling Reaction : Utilizing coupling agents to form the final sulfonamide structure.
This synthetic route allows for the introduction of various functional groups that can be tailored for specific biological activities.
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,3,3-trifluoro-2-hydroxypropyl)benzenesulfonamide
- 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)benzenesulfonamide
- 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-ethylpropyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and biological activity. This structural feature may also contribute to its specificity and potency in various applications.
Biological Activity
2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide can be represented as follows:
- Molecular Formula : C16H15ClF3N1O3S1
- Molecular Weight : Approximately 393.81 g/mol
The compound features a benzenesulfonamide core with a trifluoromethyl group and a hydroxylated phenylpropyl substituent, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Preliminary studies suggest that 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
Recent investigations have indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of cell cycle proteins and activation of caspases.
Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis induction.
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory potential of this sulfonamide derivative. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The precise mechanism by which 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide exerts its biological effects is not fully elucidated. However, based on structural similarities with known sulfonamides, it is believed to interfere with bacterial folate metabolism and modulate pathways involved in inflammation and apoptosis.
Q & A
Q. What synthetic methodologies are optimal for preparing 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide with high purity?
The synthesis typically involves coupling 2-chlorobenzenesulfonyl chloride with a substituted amine under controlled conditions. Key steps include:
- Reaction setup : React 2-chlorobenzenesulfonyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine in a polar aprotic solvent (e.g., THF or dichloromethane) at 0–5°C to minimize side reactions .
- Base addition : Use triethylamine or NaH as a base to neutralize HCl generated during sulfonamide bond formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm the sulfonamide linkage and trifluoromethyl/hydroxy group positions. F NMR is critical for analyzing the electronic environment of the CF group .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the 3D structure, particularly the stereochemistry of the hydroxy and phenyl groups. Data collection at low temperatures (e.g., 100 K) enhances resolution .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Solubility increases in basic media (pH > 10) due to deprotonation of the sulfonamide nitrogen.
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The trifluoromethyl and hydroxy groups may hydrolyze under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and receptor binding?
- Electron-withdrawing effects : The CF group increases the sulfonamide’s acidity (pKa ~ 8–9), enhancing hydrogen-bonding potential with biological targets.
- Steric effects : The bulky 3,3,3-trifluoro-2-phenylpropyl group may restrict conformational flexibility, favoring selective interactions with hydrophobic binding pockets (e.g., PPARγ’s allosteric site) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) can quantify charge distribution and predict binding affinity .
Q. What experimental approaches can elucidate binding interactions with PPARγ or similar nuclear receptors?
- NMR spectroscopy : Use F NMR or H-N HSQC to map ligand-receptor interactions. For example, chemical shift perturbations in PPARγ’s ligand-binding domain (LBD) reveal orthosteric vs. allosteric binding modes .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish entropic (hydrophobic) vs. enthalpic (hydrogen-bonding) contributions .
- Mutagenesis studies : Replace key residues (e.g., Phe282, Cys285) in PPARγ’s LBD to identify critical interaction sites .
Q. How can researchers resolve contradictions in reported biological activities of structurally related sulfonamides?
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., enzyme inhibition assays vs. cell-based reporter systems). Adjust for differences in assay conditions (pH, temperature) .
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing CF with CH) to isolate the role of specific functional groups .
- Cross-validation : Combine in vitro data with molecular dynamics simulations (AMBER or GROMACS) to correlate binding kinetics with activity .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .
- Crystallography : Use synchrotron radiation for high-resolution data collection on microcrystalline samples .
- Binding Studies : Pair NMR with surface plasmon resonance (SPR) for real-time kinetic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
